Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate
CAS No.: 1355040-70-8
Cat. No.: VC18669678
Molecular Formula: C12H11BrO2S
Molecular Weight: 299.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1355040-70-8 |
|---|---|
| Molecular Formula | C12H11BrO2S |
| Molecular Weight | 299.19 g/mol |
| IUPAC Name | methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C12H11BrO2S/c1-12(5-6-12)4-3-8-7-9(13)10(16-8)11(14)15-2/h7H,5-6H2,1-2H3 |
| Standard InChI Key | DXAMKIFLFFGARC-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC1)C#CC2=CC(=C(S2)C(=O)OC)Br |
Introduction
Molecular Structure and Physicochemical Properties
The compound features a thiophene ring—a five-membered aromatic system containing sulfur—substituted at three positions:
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Position 2: A methyl ester group (–COOCH₃).
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Position 3: A bromine atom.
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Position 5: An ethynyl group (–C≡C–) linked to a 1-methylcyclopropyl moiety .
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁BrO₂S |
| Molecular Weight | 299.19 g/mol |
| IUPAC Name | Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate |
| Canonical SMILES | CC1(CC1)C#CC2=CC(=C(S2)C(=O)OC)Br |
| InChI Key | DXAMKIFLFFGARC-UHFFFAOYSA-N |
The bromine atom enhances electrophilic substitution reactivity, while the ethynyl group enables cross-coupling reactions, making the compound a versatile synthetic intermediate .
Applications in Pharmaceutical and Material Sciences
Drug Discovery
Thiophene derivatives are pivotal in medicinal chemistry due to their bioisosteric properties. The bromine and ethynyl groups in this compound enable further functionalization, making it a candidate for:
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Kinase Inhibitors: Bromothiophenes are known to interact with ATP-binding sites in kinases .
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Anticancer Agents: Ethynyl groups facilitate conjugation with targeting moieties (e.g., antibodies) .
Material Science
The rigid cyclopropane ring and conjugated ethynyl group enhance thermal stability, suggesting utility in:
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Organic Semiconductors: Thiophene cores are common in conductive polymers .
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Ligands for Catalysis: The sulfur atom can coordinate transition metals in catalytic systems .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Proper personal protective equipment (PPE) and ventilation are essential. Storage recommendations include inert atmospheres and low temperatures (2–8°C) .
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